molecular formula C21H16O4 B291187 Phenyl 2-[(3-methylbenzoyl)oxy]benzoate

Phenyl 2-[(3-methylbenzoyl)oxy]benzoate

Cat. No.: B291187
M. Wt: 332.3 g/mol
InChI Key: OOWLNQQNTGHQJP-UHFFFAOYSA-N
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Description

Phenyl 2-[(3-methylbenzoyl)oxy]benzoate is an ester derivative of salicylic acid, featuring a phenyl ester group at the 2-hydroxy position and a 3-methylbenzoyloxy substituent. Its synthesis typically involves esterification reactions between salicylic acid derivatives and appropriately substituted benzoyl chlorides under controlled conditions.

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

phenyl 2-(3-methylbenzoyl)oxybenzoate

InChI

InChI=1S/C21H16O4/c1-15-8-7-9-16(14-15)20(22)25-19-13-6-5-12-18(19)21(23)24-17-10-3-2-4-11-17/h2-14H,1H3

InChI Key

OOWLNQQNTGHQJP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21)

Structural Differences :

  • Substituent at the ester group : The target compound uses a phenyl group, whereas compound 21 employs a methyl ester.
  • Functional group complexity: Compound 21 incorporates a phosphorylated imidazole-phenoxy moiety, absent in the target compound.

Reactivity :

  • The imidazole group in compound 21 likely accelerates hydrolysis compared to the purely aromatic substituents in the target compound. This property is critical for designing prodrugs or enzyme-mimetic systems .
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate (3h)

Structural Differences :

  • Ester group : Methyl ester vs. phenyl ester in the target compound.
  • Substituent : A p-tolyloxy allyl group replaces the 3-methylbenzoyloxy group.

Physicochemical Properties :

  • In contrast, the rigid 3-methylbenzoyloxy group in the target compound may favor crystalline packing .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5)

Structural Differences :

  • Core structure : These compounds are heterocyclic imidazole derivatives, diverging from the salicylate backbone of the target compound.
  • Functional groups : A methyl carboxylate is retained, but the imidazole ring introduces nitrogen-based reactivity.

Comparative Data Table

Property Phenyl 2-[(3-methylbenzoyl)oxy]benzoate Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate (3h)
Ester Group Phenyl Methyl Methyl
Key Substituent 3-Methylbenzoyloxy Phosphorylated imidazole-phenoxy p-Tolyloxy allyl
Synthetic Yield Not reported Moderate (inferred) 89%
Hydrolysis Susceptibility Likely slower (bulky substituent) High (imidazole catalysis) Moderate (allyl ether stability)
Potential Applications Prodrugs, materials science Enzyme mimics, coordination chemistry Flexible intermediates, solubility enhancers

Research Findings and Mechanistic Insights

  • Hydrolysis Pathways : The target compound’s hydrolysis is expected to proceed via nucleophilic acyl substitution, with rate-limiting steps influenced by steric hindrance from the 3-methyl group. In contrast, compound 21’s imidazole moiety may act as an intramolecular base, accelerating hydrolysis .

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